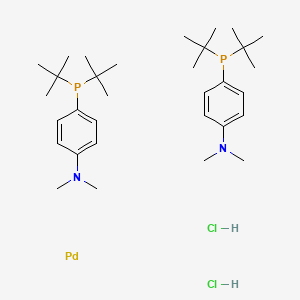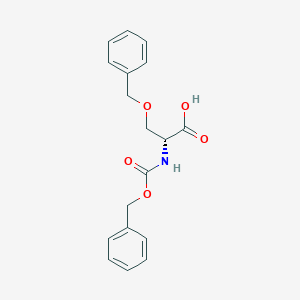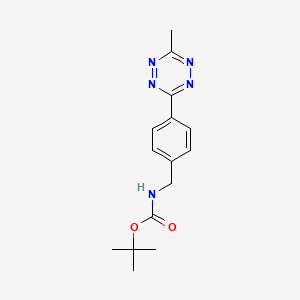![molecular formula C23H19N3O2 B8092454 2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine](/img/structure/B8092454.png)
2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine is a chiral ligand widely used in asymmetric synthesis and catalysis. This compound features a pyridine core substituted with two oxazoline rings, each bearing a phenyl group. Its unique structure allows it to coordinate with various metal centers, making it valuable in enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The oxazoline units are then coupled to a 2,6-dihalopyridine through nucleophilic substitution reactions, often using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the production process.
Types of Reactions:
Coordination Chemistry: this compound forms stable complexes with transition metals such as palladium, copper, and nickel. These complexes are pivotal in catalyzing various organic transformations.
Oxidation and Reduction: The compound itself is relatively stable under oxidative and reductive conditions, but its metal complexes can participate in redox reactions.
Substitution Reactions: The oxazoline rings can undergo substitution reactions, particularly at the phenyl groups, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or chloromethane under acidic conditions.
Major Products: The major products depend on the specific reactions and conditions but often include various functionalized derivatives of the original compound, which can be tailored for specific catalytic applications.
Chemistry:
Asymmetric Catalysis: The compound is extensively used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in various catalytic processes.
Biology and Medicine:
Drug Development:
Industry:
Polymerization Catalysts: The compound is used in the development of catalysts for polymerization reactions, enhancing the production of high-performance polymers.
Mechanism of Action
The mechanism by which 2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The chiral environment provided by the oxazoline rings induces enantioselectivity in reactions, making it a powerful tool in asymmetric synthesis.
Comparison with Similar Compounds
- 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4S,5S)-4,5-dihydro-4-methyl-5-phenyl-2-oxazolyl]pyridine
Comparison: While these compounds share a similar core structure, the specific substituents on the oxazoline rings can significantly influence their coordination chemistry and catalytic properties. 2,6-Bis[(5S)-5alpha-phenyl-2-oxazoline-2-yl]pyridine is unique due to its specific stereochemistry and the presence of phenyl groups, which enhance its ability to induce enantioselectivity in catalytic processes.
Properties
IUPAC Name |
(5S)-5-phenyl-2-[6-[(5S)-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-24-22(27-20)18-12-7-13-19(26-18)23-25-15-21(28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWYFABFOPHNG-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)C2=NC(=CC=C2)C3=NCC(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=N1)C2=NC(=CC=C2)C3=NC[C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B8092377.png)
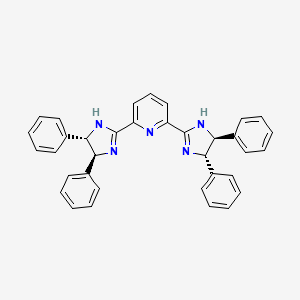
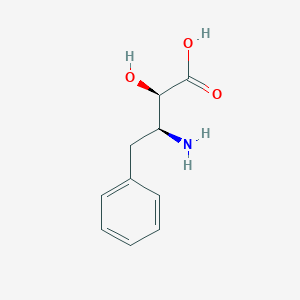
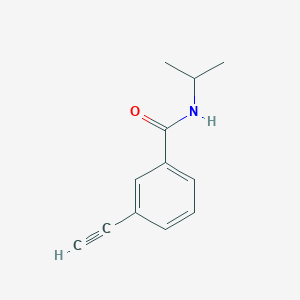
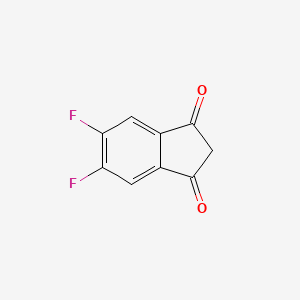
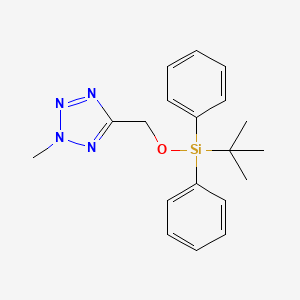
![Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate](/img/structure/B8092430.png)

![4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol](/img/structure/B8092446.png)
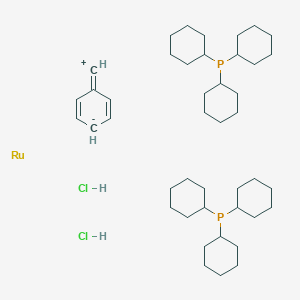
![1-[(S)-[(2R,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-[(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8092450.png)
